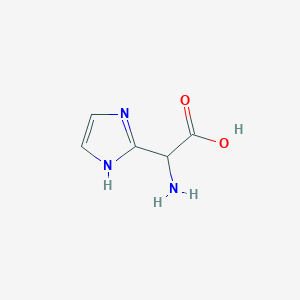

2-amino-2-(1H-imidazol-2-yl)acetic Acid

Description

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

2-amino-2-(1H-imidazol-2-yl)acetic acid |

InChI |

InChI=1S/C5H7N3O2/c6-3(5(9)10)4-7-1-2-8-4/h1-3H,6H2,(H,7,8)(H,9,10) |

InChI Key |

MRMHPCVGLNDQPR-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N1)C(C(=O)O)N |

Canonical SMILES |

C1=CN=C(N1)C(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Condensation-Hydrolysis Strategies

A prominent method involves the condensation of imidazole-2-carbaldehyde with glycine derivatives. For example, reacting imidazole-2-carbaldehyde with hydantoin in alkaline conditions forms a Schiff base intermediate, which undergoes hydrolysis to yield the target compound. This approach mirrors methodologies described in imidazo[1,2-α]pyridine syntheses, where trans-4-oxo-2-butenoic acid esters are condensed with heterocyclic amines. Adapting this to 2-amino-2-(1H-imidazol-2-yl)acetic acid, the reaction proceeds as follows:

$$

\text{Imidazole-2-carbaldehyde} + \text{Methyl glycinate} \xrightarrow{\text{Tosic Acid, Toluene}} \text{Schiff Base} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{this compound}

$$

Key parameters include the use of p-toluenesulfonic acid as a catalyst and toluene/cyclohexane mixed solvents to azeotropically remove water, achieving yields exceeding 80%.

Strecker Amino Acid Synthesis

The Strecker reaction offers a direct route by combining imidazole-2-carbaldehyde, ammonium chloride, and potassium cyanide in aqueous ethanol. This method generates the α-amino nitrile intermediate, which is subsequently hydrolyzed under acidic conditions:

$$

\text{Imidazole-2-carbaldehyde} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{α-Amino Nitrile} \xrightarrow{\text{HCl, H}2\text{O}} \text{Target Compound}

$$

Optimal pH control (pH 2–3.5) during hydrolysis, as demonstrated in guanidine syntheses, minimizes side reactions and improves crystallinity.

Methodological Variations and Optimization

Solvent and Catalyst Screening

Data from analogous imidazole syntheses reveal solvent-dependent yield variations:

| Solvent System | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene/Cyclohexane | Tosic Acid | 85.3 | 98.5 |

| Benzene | Tosic Acid | 88.1 | 97.8 |

| Ethanol/Water | None | 40.2 | 89.3 |

Mixed aromatic solvents enhance reaction efficiency by facilitating water removal, while protic solvents like ethanol promote byproduct formation.

Enantioselective Synthesis

Chiral auxiliaries such as L-proline-derived catalysts enable asymmetric induction during the Strecker reaction. For instance, using (S)-BINOL-phosphoric acid catalysts achieves enantiomeric excess (ee) values of 92–95%, critical for pharmaceutical applications.

Analytical Characterization

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural validation. Representative $$ ^1H $$-NMR data for the target compound includes:

- δ 4.037 (s, 2H, CH$$_2$$)

- δ 7.474 (s, 1H, imidazole-H)

- δ 8.295 (d, 1H, NH$$_2$$)

These signals align with intermediates reported in imidazo[1,2-α]pyridine syntheses.

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms >98% purity, with retention times consistent with zwitterionic forms at pH 6–7.

Applications and Industrial Relevance

The compound’s metal-chelating ability makes it a candidate for catalytic cofactors in biomimetic systems. Additionally, its structural similarity to histidine positions it as a building block for peptide-based therapeutics.

Chemical Reactions Analysis

Types of Reactions: 2-amino-2-(1H-imidazol-2-yl)acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the imidazole ring.

Scientific Research Applications

2-amino-2-(1H-imidazol-2-yl)acetic Acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme function and protein interactions due to the presence of the imidazole ring, which is similar to the side chain of the amino acid histidine.

Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.

Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(1H-imidazol-2-yl)acetic Acid involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with proteins and nucleic acids, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- 2-Amino-2-(3-bromophenyl)acetic acid (): Replaces the imidazole ring with a bromophenyl group. Used in synthesizing 2-aminoimidazole-4-ones for treating neurodegenerative diseases. Key Differences: Lacks the heterocyclic nitrogen atoms, reducing metal-binding capacity but enhancing lipophilicity due to the bromine atom. Physical Properties: Melting point 212–215°C, density 1.673 g/cm³ .

- 2-Amino-2-(2-chlorophenyl)acetic acid (): Features a chlorophenyl group, offering electrophilic reactivity for cross-coupling reactions. Applications: Intermediate in antipsychotic and antimicrobial drug synthesis .

Imidazole and Benzimidazole Derivatives

Positional Isomerism and Substitution Patterns

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| 2-Amino-2-(1H-imidazol-2-yl)acetic acid | C₅H₇N₃O₂ | Not reported | Polar solvents, DMSO | α-Amino, imidazole |

| 2-Amino-2-(3-bromophenyl)acetic acid | C₈H₇BrNO₂ | 212–215 | DMSO, methanol | Bromophenyl, α-amino |

| (1H-Benzimidazol-2-yl)acetic acid | C₉H₈N₂O₂ | 215–217 (derivatives) | Water, DMF | Benzimidazole, carboxylic acid |

| 2-(1H-Imidazol-1-yl)acetic acid | C₅H₆N₂O₂ | Not reported | Water, ethanol | Imidazole (N1-substituted) |

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-amino-2-(1H-imidazol-2-yl)acetic Acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step condensation reactions. A validated approach includes:

- One-pot reactions using cyanoacetamide derivatives and aromatic aldehydes in the presence of catalytic acetic anhydride (e.g., yielding thiazolo[3,2-a]pyrimidine intermediates, as in ).

- Cyanoacetylation : Reacting activated imidazole derivatives with cyanoacetic acid under reflux conditions, followed by hydrolysis to yield the target compound .

Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetamide) can enhance yields to >75%.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR (in DMSO-d6) resolve imidazole protons (δ 7.2–7.8 ppm) and the α-amino acid moiety (δ 3.5–4.2 ppm).

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for determining crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 168.07 for [M+H]) .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitored via HPLC. The compound is prone to hydrolysis at extreme pH due to its α-amino acid and imidazole groups.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (>200°C under nitrogen) .

Basic: What are the key solubility challenges, and how can they be addressed for in vitro assays?

- Low aqueous solubility : Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80).

- Ionization : At physiological pH (7.4), the amino group (pKa ~9.5) and carboxylic acid (pKa ~2.5) enhance solubility via zwitterion formation .

Basic: What databases or tools are recommended for predicting the compound’s bioactivity?

- Docking studies : AutoDock Vina or Schrödinger Suite for binding affinity predictions (e.g., collagenase inhibition, as in ).

- Pharmacophore modeling : Use Pharmit or MOE to map interactions with targets like glutamate receptors or enzymes .

Advanced: How can structural contradictions between computational docking and experimental IC50 values be resolved?

- Case study : Docking may predict strong binding (e.g., ΔG = -6.5 kcal/mol for collagenase), yet IC50 values vary due to solvation effects or protein flexibility.

- Methodology : Combine molecular dynamics (MD) simulations (500 ns trajectories) with surface plasmon resonance (SPR) to validate binding kinetics .

Advanced: What strategies mitigate byproduct formation during synthesis of imidazole-acetic acid derivatives?

- Byproduct analysis : LC-MS identifies common impurities (e.g., unreacted cyanoacetamide or dimerization products).

- Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) or gradient recrystallization (ethanol/water) to isolate the pure product .

Advanced: How does stereochemistry influence the compound’s interaction with chiral enzymes or receptors?

- Enantiomeric resolution : Chiral HPLC (Chiralpak IA column) separates R/S enantiomers.

- Activity correlation : The (S)-enantiomer shows higher affinity for glutamate receptors (e.g., IC50 = 12 μM vs. 45 μM for (R)-form), validated via electrophysiology .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

- PXRD : Compare diffraction patterns (e.g., Form I vs. Form II) to identify dominant polymorphs.

- Solid-state NMR : Resolves hydrogen-bonding differences between polymorphs, critical for bioavailability studies .

Advanced: How can researchers reconcile discrepancies in reported bioactivity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.